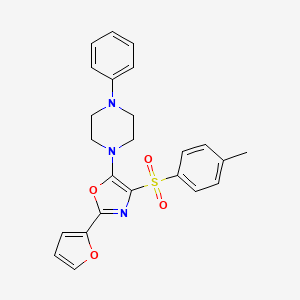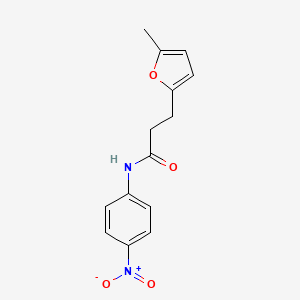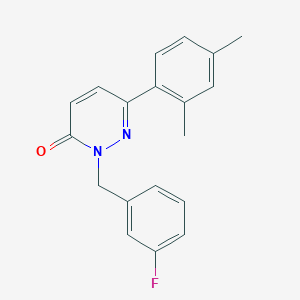![molecular formula C14H19NO B2978557 (2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE CAS No. 103539-60-2; 1421254-70-7](/img/structure/B2978557.png)
(2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE is a chiral piperidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidinone core with a phenylethyl substituent, makes it a valuable intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and 2-methylpiperidin-4-one.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or toluene.
Catalysts: Catalysts such as Lewis acids (e.g., titanium tetrachloride) are often used to facilitate the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the stereochemistry and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of chiral molecules with biological systems.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-METHYL-1-[(1S)-1-PHENYLETHYL]PIPERIDIN-4-ONE: This is a stereoisomer of the compound with a different configuration at the phenylethyl group.
(2S)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE: Another stereoisomer with a different configuration at the piperidinone ring.
(2S)-2-METHYL-1-[(1S)-1-PHENYLETHYL]PIPERIDIN-4-ONE: The enantiomer of the original compound.
Uniqueness
The uniqueness of (2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE lies in its specific stereochemistry, which can influence its biological activity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
103539-60-2; 1421254-70-7 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.312 |
Nom IUPAC |
(2R)-2-methyl-1-[(1R)-1-phenylethyl]piperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1 |
Clé InChI |
XOGIRAQPVLKDBV-VXGBXAGGSA-N |
SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide](/img/structure/B2978478.png)


![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978482.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)
![N-(4-ethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2978485.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2978488.png)
![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2978489.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)


